WAY-151932

Vasopressin GPCR cAMP

WAY-151932 (VNA-932) is a non-peptidic, orally active vasopressin V2 receptor agonist delivering sub-nanomolar EC50 (0.74 nM) in cAMP assays and 10-fold selectivity over V1a—critical for receptor deconvolution. Its well-characterized oral ED50 (0.14 mg/kg, rat) enables robust in vivo antidiuresis dose-response studies without the variable absorption of peptide agonists like Desmopressin. Published metabolite identification data supports analytical method development and comparative metabolism studies. Choose WAY-151932 for reproducible, confidence-driven V2 pharmacology research.

Molecular Formula C23H19ClN4O
Molecular Weight 402.9 g/mol
CAS No. 220460-92-4
Cat. No. B1684029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-151932
CAS220460-92-4
SynonymsVNA932, VNA 932, VNA-932
Molecular FormulaC23H19ClN4O
Molecular Weight402.9 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl
InChIInChI=1S/C23H19ClN4O/c1-16-10-12-28(25-16)18-8-9-20(21(24)13-18)23(29)27-15-19-6-4-11-26(19)14-17-5-2-3-7-22(17)27/h2-13H,14-15H2,1H3
InChIKeyJXKQHDZUZGKDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WAY-151932 Procurement Guide: Selective Vasopressin V2 Agonist for Oral Antidiuretic Studies


WAY-151932 (VNA-932), CAS 220460-92-4, is a non-peptidic, orally active small-molecule agonist of the vasopressin V2 receptor [1]. It is a key tool compound in vasopressin receptor pharmacology and is primarily used in research applications related to antidiuresis, water homeostasis, and the study of V2 receptor signaling [2].

Why Generic V2 Agonists Cannot Substitute for WAY-151932 in Non-Peptidic Research Models


The V2 receptor agonist landscape is diverse, but not all agonists are equivalent. Peptide agonists like Desmopressin (dDAVP) exhibit high potency but suffer from variable and often low oral bioavailability, requiring specific formulations [1]. Furthermore, their selectivity profiles differ significantly from non-peptidic agonists. For example, the non-peptidic V2 antagonist Tolvaptan has an IC50 of 1.28 μM for the V2 receptor, highlighting the distinct pharmacological space occupied by different chemotypes [2]. Similarly, the non-peptidic V2 agonist OPC-51803, while selective, demonstrates a different functional EC50 in cAMP assays compared to WAY-151932, underscoring the need for precise chemical probe selection [3]. Simply using any V2 agonist will not replicate the specific pharmacological profile of WAY-151932.

Quantitative Differentiation Evidence: WAY-151932 vs. Comparators in Key Assays


Functional Cellular Potency Comparison: WAY-151932 Demonstrates Sub-nanomolar V2 Agonist Activity

WAY-151932 exhibits an EC50 of 0.74 ± 0.07 nM in a functional cAMP accumulation assay using LV2 cells expressing human V2 receptors [1]. This sub-nanomolar potency indicates strong functional agonism at the receptor. In contrast, the structurally distinct non-peptidic V2 agonist OPC-51803 demonstrates a significantly higher EC50 of 189 ± 14 nM in a similar functional assay for cAMP accumulation [2].

Vasopressin GPCR cAMP Functional Assay Agonist

In Vivo Oral Antidiuretic Efficacy: WAY-151932 Reduces Urine Output with a Defined ED50

Oral administration of WAY-151932 to water-loaded conscious rats produces a dose-dependent decrease in urine volume, with an ED50 of 0.14 mg/kg in a 2.5% starch vehicle [1]. This effect is accompanied by a corresponding increase in urine osmolality without altering electrolyte excretion, confirming a specific antidiuretic action. While other V2 agonists like Desmopressin are also effective, they are peptidic and known for variable oral bioavailability, requiring high or specialized doses [2]. The defined ED50 for WAY-151932 provides a reliable benchmark for oral in vivo studies.

In Vivo Pharmacology Antidiuretic Oral Bioavailability Rat Model

Selectivity Profile: WAY-151932 Demonstrates ~10-Fold Selectivity for V2 Over V1a Receptors

In radioligand binding assays, WAY-151932 exhibits an IC50 of 80.3 nM for the human V2 receptor and 778 nM for the human V1a receptor, yielding a selectivity ratio of approximately 9.7-fold for V2 over V1a [1]. This is in contrast to the peptidic agonist Desmopressin, which binds V2 with a Ki of 65.9 nM and V1a with a Ki of 62.4 nM, showing essentially no selectivity between these two subtypes [2].

Selectivity Vasopressin Receptors Binding Assay V1a

Chemical Tool Classification: WAY-151932 as a Non-Peptidic, Orally Active Agonist

WAY-151932 is a member of the pyridobenzodiazepine class, a novel series of non-peptidic, orally active vasopressin V2 receptor agonists [1]. This chemical structure is fundamentally distinct from both endogenous peptidic ligands (e.g., Arginine Vasopressin) and peptide analogs (e.g., Desmopressin, Terlipressin). It also differs from other non-peptidic V2 modulators like the antagonist Tolvaptan [2]. This non-peptidic nature confers significant advantages in terms of oral bioavailability and metabolic stability compared to peptides.

Non-peptidic Oral Bioavailability Chemical Probe Pyridobenzodiazepine

Recommended Research Applications Leveraging WAY-151932's Differentiated Profile


Functional Dissection of V2 Receptor Signaling in Cellular Models

WAY-151932 is ideally suited for in vitro studies requiring potent and selective activation of the human V2 receptor. Its sub-nanomolar EC50 in cAMP assays [1] enables robust signal detection at low concentrations, minimizing off-target effects. Its 10-fold selectivity over V1a receptors [2] ensures that observed responses can be confidently attributed to V2 activation, which is critical for receptor deconvolution experiments.

In Vivo Antidiuretic Efficacy and Water Homeostasis Studies in Rodents

The oral bioavailability and well-characterized in vivo ED50 (0.14 mg/kg in rat antidiuresis model) [1] make WAY-151932 a superior tool for studying V2-mediated antidiuresis. Researchers can use this compound to establish reliable dose-response relationships for urine output and osmolality in rodent models of diabetes insipidus or water-loading, with greater confidence than when using peptidic agonists with variable absorption.

Metabolism and Metabolite Profiling Studies in Drug Discovery

WAY-151932 has a published metabolite identification and synthesis study [1], providing a valuable reference for understanding its metabolic fate. This makes it an excellent reference compound for analytical method development, metabolite identification, and comparative metabolism studies of novel V2 agonists in a drug discovery setting.

Comparative Pharmacology of Non-Peptidic vs. Peptidic V2 Modulators

As a non-peptidic V2 agonist, WAY-151932 serves as a key chemical probe for comparative studies against peptidic agonists like Desmopressin or non-peptidic antagonists like Tolvaptan. Researchers can use it to investigate fundamental differences in receptor binding kinetics, signaling bias, and in vivo pharmacodynamics between structurally distinct classes of V2 modulators [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-151932

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.